The presence of the amino and thiazole groups in the molecule suggests potential for applications in medicinal chemistry. Amino groups can be involved in hydrogen bonding and ionic interactions with biological molecules, while thiazole rings are found in several bioactive molecules (). However, further research is needed to determine the specific biological activity of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one.
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is an organic compound with the molecular formula and a molecular weight of approximately 168.22 g/mol. It features a fused benzothiazole structure, which consists of a benzene ring and a thiazole ring, with an amino group and a carbonyl group at specific positions. This compound is known for its diverse chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one can undergo various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of more complex molecules .
Research indicates that 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis—a form of programmed cell death . Additionally, it has shown promise in modulating signaling pathways critical for cell growth and differentiation.
Several synthesis methods have been reported for 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one:
These methods are optimized for yield and purity, often employing catalysts to enhance efficiency .
The applications of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one span several fields:
Studies have shown that 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one interacts with various biological molecules. These interactions suggest potential applications in drug design aimed at modulating specific biological targets. For instance, its ability to inhibit cyclin-dependent kinases (CDKs) could be relevant in cancer therapy .
Several compounds share structural similarities with 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one:
| Compound Name | CAS Number | Similarity Score | Key Features |
|---|---|---|---|
| 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one | 17583-10-7 | 0.89 | Lacks carbonyl group |
| 5,6-Dihydrobenzo[d]thiazol-7(4H)-one | 36234-66-9 | 0.89 | Similar core structure |
| (R)-N6-Propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine | 104632-28-2 | 0.82 | Contains tetrahydro structure |
| 2-Amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one | 1026710-03-1 | 0.83 | Cyclopenta structure |
The uniqueness of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one lies in its specific substitution pattern and functional groups that influence its chemical reactivity and biological activity. The presence of both an amino group and a carbonyl group allows for diverse interactions with molecular targets compared to similar compounds .
Irritant